molecular formula C11H8BrFN2O B8590226 (3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

(3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

Cat. No. B8590226
M. Wt: 283.10 g/mol
InChI Key: PNEZYDYEVGUWDC-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a stirring solution of 2-iodopyrazine (0.195 mL, 1.970 mmol) in THF (3.28 mL) at 0° C. was slowly added butyl magnesium chloride (0.985 mL, 1.970 mmol). The mixture was allowed to stir for 30 min, then 3-bromo-2-fluorobenzaldehyde (0.400 g, 1.970 mmol) was added. After 2 hr, the reaction was quenched with a saturated aqueous solution of NH4Cl. The reaction mixture was diluted with CH2Cl2. The layers were separated. The aqueous phase was extracted with CH2Cl2 (2×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 30-70% EtOAc in hexanes over 19 min, tr=12 min) gave the title compound (347 mg, 1.226 mmol, 62.2% yield) as a yellow residue.
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
0.985 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3.28 mL
Type
solvent
Reaction Step Five
Yield
62.2%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C([Mg]Cl)CCC.[Br:14][C:15]1[C:16]([F:23])=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19]>C1COCC1.C(Cl)Cl>[Br:14][C:15]1[C:16]([F:23])=[C:17]([CH:18]([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[OH:19])[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0.195 mL
Type
reactant
Smiles
IC1=NC=CN=C1
Step Two
Name
Quantity
0.985 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)F
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
3.28 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a saturated aqueous solution of NH4Cl
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow residue
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (40 g column, 40 mL/min, 30-70% EtOAc in hexanes over 19 min, tr=12 min)
Duration
12 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(O)C1=NC=CN=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.226 mmol
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 62.2%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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